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Study Type /
Population

Median Treatment
Duration (Months)

Patients Treated
≥12 Months

Key Factors
Influencing Duration

Source
Study

| Integrated Safety Analysis (Monotherapy) Various R/R Lymphoid Malignancies (n=371) | 5.9 months

(Range: 0.1 - 75.1) | 28.8% (107/371) | Adverse events leading to discontinuation in 13.7% of patients. [1]

[2] | [1] [2] | | Combination Therapy (Ibrutinib) R/R Chronic Lymphocytic Leukemia (CLL) (n=21) |

Umbralisib: 48.2 months Ibrutinib: 41.8 months | Data not specified | Treatment continued until progression

or toxicity; some patients remained on therapy with follow-up up to 86.7 months. [3] | [3] |

Detailed Experimental Data and Context

To fully interpret the data in the table, it is helpful to understand the design and findings of the key clinical

studies.

Monotherapy Safety Profile: The integrated safety analysis provides the most comprehensive real-

world picture of umbralisib monotherapy duration. This study pooled data from 371 patients with

various relapsed/refractory (R/R) lymphoid malignancies, including follicular lymphoma, marginal

zone lymphoma, and chronic lymphocytic leukemia. The median treatment duration of 5.9 months

reflects the challenging nature of treating this population. The most common any-grade adverse events
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were diarrhea (52.3%), nausea (41.5%), and fatigue (31.8%). Notably, the rate of immune-mediated

toxicities, such as non-infectious colitis (2.4%) and pneumonitis (1.1%), was reported to be lower than

with other PI3Kδ inhibitors. [1] [2]

Combination Therapy for Enhanced Durability: A phase 1/1b study investigated the combination of

umbralisib with the BTK inhibitor ibrutinib in patients with R/R CLL or mantle cell lymphoma. The

rationale was that dual B-cell receptor pathway blockade could lead to more durable responses. The

results were promising, showing a much longer median treatment duration for both drugs. With a

median follow-up of nearly 5 years, the 5-year progression-free survival rate was 59% for the CLL

patients, which is favorable compared to historical data with ibrutinib monotherapy. [3] [4]

Experimental Protocols from Cited Studies

For research and development professionals, the methodologies of these studies are critical.

Integrated Safety Analysis Protocol [1] [2]

Objective: To characterize the comprehensive safety profile of umbralisib monotherapy.

Design: Pooled analysis from four open-label, phase 1 and 2 trials.
Population: 371 adult patients with R/R non-Hodgkin lymphoma or CLL.

Intervention: Umbralisib at the recommended phase 2 dose of 800 mg or higher once daily.
Endpoints: Treatment duration, treatment-emergent adverse events, serious adverse events,

and adverse events leading to discontinuation. Data was collected from routine patient charts.

Combination Therapy Trial Protocol [3] [4]

Objective: To determine the safety and efficacy of umbralisib in combination with ibrutinib.

Design: Multicenter, phase 1/1b study.
Population: Patients with R/R CLL or mantle cell lymphoma who had received at least one

prior therapy.
Intervention: Daily oral umbralisib (400, 600, or 800 mg) with standard daily doses of

ibrutinib.
Endpoints: The primary endpoints were maximum tolerated dose and safety. A key secondary

endpoint was progression-free survival. Treatment continued until disease progression or
unacceptable toxicity, with no predefined fixed duration.
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Mechanism of Action and Pathway

Umbralisib's unique profile stems from its dual mechanism of action, which is distinct from other PI3Kδ

inhibitors. The following diagram illustrates its role in the B-cell receptor signaling pathway.

BCR

SYK

PI3K-δ

BTK

activates

AKT/mTOR
(Cell Proliferation & Survival)

PLCγ2

NF-κB
(Gene Transcription & Cell Survival)

CK1ε

Oncogene Translation
(e.g., MYC, BCL2)

Umbralisib

inhibits inhibits

Click to download full resolution via product page

Key Insights for Professionals

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 5 Tech Support

https://www.smolecule.com/products/s003178?utm_src=pdf-body
https://www.smolecule.com/products/s003178?utm_src=pdf-body-img
https://www.smolecule.com/products/s003178?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Treatment Paradigm is Evolving: The data shows a clear distinction between monotherapy and

combination strategies. While monotherapy is an option, its duration may be limited by tolerability.
Combination with BTK inhibitors like ibrutinib appears to be a viable strategy to achieve deeper, more

durable remissions, allowing for significantly longer treatment durations. [3]
Consider the Therapeutic Window: The decision to use umbralisib, especially in combinations,

involves balancing efficacy and toxicity. The integrated safety analysis suggests that umbralisib may
have a differentiated safety profile with lower rates of certain immune-mediated toxicities compared to

earlier PI3Kδ inhibitors, which is a key consideration for long-term treatment. [1] [4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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